molecular formula C9H9BrO2 B083933 4-(Bromomethyl)phenylacetic acid CAS No. 13737-36-5

4-(Bromomethyl)phenylacetic acid

Cat. No.: B083933
CAS No.: 13737-36-5
M. Wt: 229.07 g/mol
InChI Key: WCOCCXZFEJGHTC-UHFFFAOYSA-N
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Description

4-(Bromomethyl)phenylacetic acid: is an organic compound with the molecular formula C9H9BrO2 . It is a derivative of phenylacetic acid, where a bromomethyl group is attached to the para position of the benzene ring. This compound is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Mechanism of Action

Target of Action

It has been used as a precursor for the synthesis of serine protease inhibitors . Serine proteases are enzymes that cleave peptide bonds in proteins and play a crucial role in various biological processes.

Mode of Action

It’s known that it can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the bromomethyl group in the compound can undergo oxidative addition with a palladium catalyst, forming a new Pd-C bond . This is followed by transmetalation, where an organoboron reagent transfers an organic group to the palladium .

Result of Action

It has been used in the synthesis of a novel crown ether receptor and 4-(acetoxymethyl)phenylacetic acid . Crown ethers are known for their ability to bind certain cations, often potassium ions, which could potentially alter cellular function.

Action Environment

The action, efficacy, and stability of 4-(Bromomethyl)phenylacetic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions it participates in are known to be exceptionally mild and tolerant of various functional groups . .

Biochemical Analysis

Biochemical Properties

It is known to be used as a precursor for serine protease inhibitor . This suggests that it may interact with enzymes such as serine proteases, potentially influencing their activity.

Molecular Mechanism

It is known to be used in the synthesis of a novel crown ether receptor , suggesting it may interact with other molecules through its bromomethyl and phenylacetic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)phenylacetic acid can be synthesized through the bromination of phenylacetic acid. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is typically carried out in a solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of bromine and mercuric oxide to achieve bromination. The reaction mixture is then subjected to fractional crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)phenylacetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Bromomethyl)phenylacetic acid has several applications in scientific research:

Comparison with Similar Compounds

Comparison: 4-(Bromomethyl)phenylacetic acid is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. For example, 4-(Hydroxymethyl)phenylacetic acid has a hydroxyl group instead of a bromomethyl group, making it less reactive in nucleophilic substitution reactions. Similarly, 4-(Chloromethyl)phenylacetic acid has a chloromethyl group, which is less reactive than the bromomethyl group due to the lower leaving group ability of chlorine compared to bromine .

Properties

IUPAC Name

2-[4-(bromomethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOCCXZFEJGHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403874
Record name 4-(Bromomethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13737-36-5
Record name 4-(Bromomethyl)phenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13737-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of p-methylphenylacetic acid (0.175 mol, 27.8 g) in tetrachloromethane (250 mL) under a nitrogen atmosphere in a round bottom flask equipped with a reflux condenser and provision for trapping the released HBr was added bromine (0.175 mol, 27.8 g) dissolved in tetrachloromethane. The red/brown mixture was irradiated and brought to reflux with a 250 watt incandescent light source. Over the course of ten minutes, the color was discharged and a crystalline precipitate was formed. The mixture was allowed to cool to room temperature, and the solid was collected by vacuum filtration, and dried in a stream of nitrogen to give (4-bromomethyl-phenyl)-acetic acid as a white solid containing 6.3% by weight p-methylphenylacetic acid as an impurity. (25.1 g, 63%).
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 50 g (0.33 mol) of 4-methylphenyl acetic acid, 62 g (0.35mol) of N-bromosuccinimide, 200 ml of carbon tetrachloride and 0.1 g of 2,2-azobis(isobutyronitrile) are placed in a 500 ml flask and heated to reflux with stirring for 4 hours. After the reaction mixture is cooled to room temperature, it is poured into 500 ml of water. The obtained precipitate is filtered off, and then washed with water. After drying under an atmosphere of reduced pressure, 55 g of a white powder are obtained (72%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
2,2-azobis(isobutyronitrile)
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 4-(bromomethyl)phenylacetic acid in the synthesis of the β-endorphin analog described in the research?

A: The research utilizes this compound as a linker molecule in solid-phase peptide synthesis. It facilitates the attachment of the growing peptide chain to a solid support (resin) through a process known as phenylacetamidomethyl (Pam) linkage. This specific linkage is advantageous as it allows for the eventual cleavage of the synthesized peptide from the resin under relatively mild conditions, preserving the integrity of the peptide structure. []

Q2: Can you elaborate on the reaction between this compound and other components during the synthesis process?

A: In this specific synthesis, this compound is first reacted with the cesium salt of Boc-Glu(Bzl)-OH (Boc = tert-butoxycarbonyl; Bzl = benzyl). This reaction forms an ester linkage between the carboxylic acid group of Boc-Glu(Bzl)-OH and the acetic acid moiety of this compound. The resulting compound, Boc-Glu(Bzl)-4-(oxymethyl)-phenylacetic acid, is then coupled to an aminomethyl resin. The bromomethyl group of the linker molecule reacts with the amine group on the resin, forming a stable covalent bond and anchoring the first amino acid of the peptide chain to the solid support. This sets the stage for the sequential addition of subsequent amino acids, ultimately leading to the complete peptide sequence. []

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